Methyl 4-azido-3-chlorobutanoate
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Overview
Description
Methyl 4-azido-3-chlorobutanoate: is an organic compound with the molecular formula C5H8ClN3O2 It is a member of the azido compounds, which are known for their high reactivity due to the presence of the azide group (-N3)
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-azido-3-chlorobutanoate can be synthesized through a multi-step process involving the introduction of the azide group into a chlorinated butanoate precursor. One common method involves the reaction of methyl 4-chlorobutanoate with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azide group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-azido-3-chlorobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
Chemistry: Methyl 4-azido-3-chlorobutanoate is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules .
Biology: In biological research, this compound can be used to introduce azide groups into biomolecules, which can then be used in bioorthogonal chemistry for labeling and tracking purposes .
Medicine: The compound’s ability to form triazoles through cycloaddition reactions makes it valuable in medicinal chemistry for the development of pharmaceuticals and drug delivery systems .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of methyl 4-azido-3-chlorobutanoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The azide group can also be reduced to an amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Methyl 4-chlorobutanoate: Lacks the azide group and therefore has different reactivity and applications.
Ethyl 4-azido-3-chlorobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 4-azidobutanoate: Similar structure but without the chlorine atom, which can influence its chemical behavior.
Uniqueness: Methyl 4-azido-3-chlorobutanoate is unique due to the presence of both the azide and chlorine groups, which provide it with a combination of reactivity and versatility in chemical synthesis. The azide group allows for cycloaddition and reduction reactions, while the chlorine atom can participate in substitution reactions, making this compound a valuable intermediate in organic synthesis .
Properties
CAS No. |
185043-85-0 |
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Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
methyl 4-azido-3-chlorobutanoate |
InChI |
InChI=1S/C5H8ClN3O2/c1-11-5(10)2-4(6)3-8-9-7/h4H,2-3H2,1H3 |
InChI Key |
UNUQVRMSELCKMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN=[N+]=[N-])Cl |
Origin of Product |
United States |
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